Sulfonamide Introduction Creates the Kinase-Targeting Pharmacophore
The target compound differs from its simplest analog, N-(2-aminoethyl)-1H-indole-3-carboxamide (CAS 951940-60-6), by the addition of a 4-methoxyphenylsulfonyl group on the terminal amine. In the indole-sulfonamide tyrosine kinase inhibitor chemotype disclosed in US8008295, this sulfonamide motif is essential for kinase inhibition; the des-sulfonamide primary amine analog is not exemplified as an active kinase inhibitor, whereas numerous 4-methoxyphenylsulfonamide-containing congeners (e.g., 5-iodo-3-{[(2-{[(4-methoxyphenyl)sulfonyl]amino}ethyl)amino]sulfonyl}-1H-indole-2-carboxamide) are explicitly claimed [1]. Because direct comparative IC50 data for the target compound versus its des-sulfonamide analog are not publicly available, this evidence is classified as class-level inference.
| Evidence Dimension | Presence of terminal 4-methoxyphenylsulfonamide pharmacophore |
|---|---|
| Target Compound Data | Contains N-(4-methoxyphenylsulfonyl)-ethylenediamine side-chain |
| Comparator Or Baseline | N-(2-aminoethyl)-1H-indole-3-carboxamide (des-sulfonamide, free primary amine) |
| Quantified Difference | Qualitative structural difference; no comparative IC50, Ki, or ADME data available for this exact pair |
| Conditions | Chemical structure comparison; patent SAR context (US8008295) |
Why This Matters
For procurement in kinase-targeted research, the sulfonamide moiety is a critical pharmacophoric element; selecting the des-sulfonamide analog would remove a key binding motif, risking complete loss of target engagement.
- [1] Dinsmore, C.J., Beshore, D.C., Bergman, J.M., Lindsley, C.W. Tyrosine kinase inhibitors. US Patent 8,008,295 B2, August 30, 2011. View Source
